molecular formula C22H21FN2O6S B2584915 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 896312-80-4

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2584915
CAS No.: 896312-80-4
M. Wt: 460.48
InChI Key: IFKPZOQWMKPRAV-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of fluorobenzenesulfonyl, furan, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final product.

    Preparation of 4-fluorobenzenesulfonyl chloride: This can be synthesized by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Preparation of 2-furan-2-yl ethylamine: This involves the reaction of furfural with ammonia, followed by reduction.

    Final coupling reaction: The intermediate compounds are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide
  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-furan-2-yl)ethyl]ethanediamide

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, while the furan and methoxyphenyl groups contribute to its overall stability and solubility.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-30-18-6-3-2-5-15(18)13-24-21(26)22(27)25-14-20(19-7-4-12-31-19)32(28,29)17-10-8-16(23)9-11-17/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKPZOQWMKPRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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